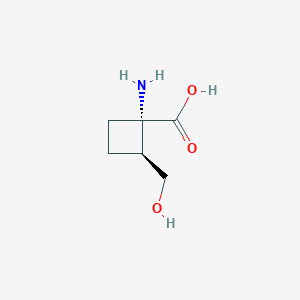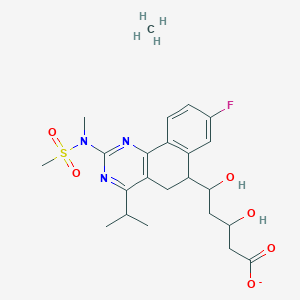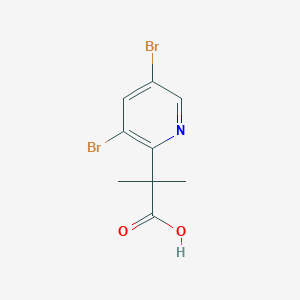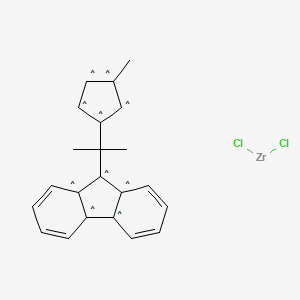
6-O-(tert-Butyldiphenylsilyl)-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(tert-Butyldiphenylsilyl)-D-glucal is a chemical compound that serves as an important building block in organic synthesis, particularly in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) protecting group attached to the 6-O position of D-glucal. This compound is valued for its stability and selectivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6-O position of D-glucal using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are generally mild, and the product is purified through standard chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-O-(tert-Butyldiphenylsilyl)-D-glucal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the structure of the glucal moiety.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and fluoride sources like TBAF (tetra-n-butylammonium fluoride) for deprotection of the TBDPS group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
6-O-(tert-Butyldiphenylsilyl)-D-glucal has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It is used in the synthesis of potential therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-glucal primarily involves its role as a protecting group in organic synthesis. The TBDPS group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. This allows for selective reactions at other positions on the glucal moiety. The stability of the TBDPS group under acidic conditions and its selective removal by fluoride ions are key aspects of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less stable under acidic conditions compared to TBDPS.
Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed but offers less steric protection.
Triisopropylsilyl (TIPS): Provides greater steric hindrance than TMS but is less stable than TBDPS under acidic conditions.
Uniqueness
6-O-(tert-Butyldiphenylsilyl)-D-glucal is unique due to its high stability under acidic conditions and its selective protection of primary hydroxyl groups. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial.
Propriétés
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4Si/c1-22(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21(24)19(23)14-15-25-20/h4-15,19-21,23-24H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBZUOTQALJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)



![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)



